BD 1146
Description
Conceptual Framework and Therapeutic Modality of ADCs
The conceptual foundation of Antibody-Drug Conjugates dates back to the idea of a "magic bullet" proposed over a century ago, envisioning a therapy that could selectively target diseased cells. drugdiscoveryandbiotech.comascopubs.org ADCs embody this concept by combining the precise targeting capabilities of monoclonal antibodies with the cell-killing power of cytotoxic agents. nih.govbms.com The general structure of an ADC includes three key components: a monoclonal antibody that binds to a specific antigen often overexpressed on the surface of cancer cells, a highly potent cytotoxic drug (payload), and a chemical linker that attaches the payload to the antibody. drugdiscoveryandbiotech.comwikipedia.orgsigmaaldrich.com
Upon administration, the antibody component of the ADC binds to the target antigen on the tumor cell surface. nih.govwikipedia.org This binding event triggers the internalization of the ADC-antigen complex into the cancer cell through receptor-mediated endocytosis. nih.govnews-medical.net Once inside the cell, typically within lysosomes, the linker is cleaved, releasing the active cytotoxic payload. nih.govbinaytara.org The released payload then exerts its cytotoxic effect, often by disrupting DNA or inhibiting microtubule polymerization, leading to cancer cell death. nih.govsigmaaldrich.com This targeted delivery mechanism is designed to concentrate the cytotoxic drug within tumor cells, thereby increasing efficacy against the cancer while reducing exposure and damage to normal, healthy cells. nih.govnih.govnews-medical.net
The therapeutic modality of ADCs offers several potential advantages over traditional chemotherapy, including enhanced tumor selectivity, potentially longer half-lives for the therapeutic agent, and improved safety profiles due to reduced systemic exposure of potent toxins. sigmaaldrich.comnews-medical.net
Position of TE-1146 within the Evolving Landscape of Targeted Therapies
TE-1146 is an Antibody-Drug Conjugate under development, positioned within the evolving landscape of targeted therapies, particularly for hematological malignancies such as multiple myeloma (MM). temeds.comresearchgate.netaacrjournals.org Multiple myeloma is a blood cancer characterized by the abnormal proliferation of plasma cells, which remains largely incurable despite existing treatments. researchgate.netnih.govashpublications.org TE-1146 is designed to address some of the limitations of current therapies for MM, including issues of relapse and severe side effects associated with conventional treatments like the combination of daratumumab and lenalidomide (B1683929). nih.govashpublications.org
TE-1146 is composed of an antibody derived from anti-CD38 daratumumab, conjugated to lenalidomide molecules. temeds.comresearchgate.netaacrjournals.org CD38 is a protein that is highly expressed on multiple myeloma cells, making it a suitable target for antibody-based therapies. nih.govashpublications.org The design of TE-1146 utilizes a proprietary "HighDAR" technology platform, which enables the site-specific conjugation of multiple drug molecules (lenalidomide) to the antibody, resulting in a homogeneous ADC with a high drug-to-antibody ratio (DAR) of 6. researchgate.netaacrjournals.orgnih.gov Specifically, TE-1146 comprises a reconfigured daratumumab conjugated to two drug bundles, each containing three lenalidomide molecules, via a C-terminal Zn²⁺-binding cysteine. nih.govnih.gov This structure is intended to enhance the delivery of lenalidomide directly to CD38-expressing multiple myeloma cells. nih.govresearchgate.net
Preclinical studies have investigated the potential of TE-1146. Research findings indicate that TE-1146 remains stable in human plasma and effectively enters CD38-expressing tumor cells, leading to the release of lenalidomide. nih.govnih.gov This targeted delivery results in enhanced cell-killing effects against multiple myeloma cells compared to lenalidomide or daratumumab alone, or their combination. nih.govresearchgate.net Studies using human MM cell lines, such as H929, in cell cultures demonstrated that TE-1146 caused cell lysis significantly more effectively than the combination of daratumumab and lenalidomide, based on IC50 comparisons. researchgate.netashpublications.org In in vivo studies using mouse xenograft models of human multiple myeloma, TE-1146 showed superior anti-tumor efficacy compared to the combination regimen. temeds.comashpublications.orgbio.org For instance, in NOD-SCID mice with transplanted H929 tumors, TE-1146 at a lower dose demonstrated greater efficacy than the combination of daratumumab and lenalidomide in reducing tumor size. temeds.com The pharmacokinetics of TE-1146 in mice showed a comparable elimination phase half-life to daratumumab, suggesting that the drug bundle conjugation did not significantly alter its clearance. temeds.com The half-life of TE-1146 in healthy mice was approximately 11 days. ashpublications.orgashpublications.org
The development of TE-1146 represents an effort to improve the therapeutic index of lenalidomide by directing its delivery specifically to multiple myeloma cells, potentially offering a broader therapeutic window compared to systemic administration of lenalidomide. nih.gov The preclinical data suggest that TE-1146 has the potential to be a competitive therapeutic option for multiple myeloma. temeds.com
Research Findings Summary for TE-1146
| Feature | Description | Source |
| Target Antigen | CD38 (overexpressed on multiple myeloma cells) | nih.govashpublications.org |
| Antibody Component | Derived from anti-CD38 daratumumab | temeds.comresearchgate.netaacrjournals.org |
| Payload | Lenalidomide | temeds.comresearchgate.netaacrjournals.org |
| Linker Type | Cleavable (recognized by lysosomal cathepsin B) | ashpublications.org |
| Conjugation Technology | HighDAR platform, site-specific conjugation via C-terminal Zn²⁺-binding cysteine using multi-arm linkers | researchgate.netaacrjournals.orgnih.gov |
| Drug-to-Antibody Ratio (DAR) | 6 | temeds.comresearchgate.netaacrjournals.org |
| In vitro Efficacy (H929 cells) | Caused lysis significantly more effectively than Dara, Lena, or combination (based on IC50) | researchgate.netashpublications.org |
| In vivo Efficacy (H929 xenograft mice) | Superior anti-tumor efficacy compared to Dara/Lena combination | temeds.comashpublications.orgbio.org |
| Half-life (healthy mice) | Approximately 11 days | temeds.comashpublications.orgashpublications.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
129166-25-2 |
|---|---|
Molecular Formula |
C16H12BrClN2O2 |
Molecular Weight |
379.63 g/mol |
IUPAC Name |
7-bromo-5-(2-chlorophenyl)-3-hydroxy-1-methyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12BrClN2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3 |
InChI Key |
XJBIVRQAGCFPOL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)Br)C(=NC(C1=O)O)C3=CC=CC=C3Cl |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=NC(C1=O)O)C3=CC=CC=C3Cl |
Synonyms |
1,3-Dihydro-7-bromo-5-(2-chlorophenyl)-3-hydroxy-1-methyl-2H-1,4-benzo diazepin-2-one |
Origin of Product |
United States |
Molecular Architecture and Rational Design of Te 1146
Monoclonal Antibody Component (Daratumumab-Derived Anti-CD38 Antibody)
The antibody component of TE-1146 is derived from daratumumab, a well-established monoclonal antibody targeting CD38. researchgate.netdoaj.orgnih.govtemeds.comnih.govaacrjournals.orgashpublications.org CD38 is a highly expressed protein on the surface of multiple myeloma cells, making it a suitable target for antibody-based therapies. mdpi.comcancerresearchuk.org
Daratumumab is a human IgG1-κ monoclonal antibody that exerts its therapeutic effects by binding to CD38 on myeloma cells. mdpi.comcancerresearchuk.org This binding can induce direct tumor cell killing through mechanisms such as complement-dependent cytotoxicity (CDC), antibody-dependent cellular cytotoxicity (ADCC), and antibody-dependent cellular phagocytosis (ADCP), as well as through direct apoptosis induction. ashpublications.org In the context of TE-1146, the antibody's primary role is to selectively deliver the conjugated lenalidomide (B1683929) payload to CD38-positive cells. doaj.orgnih.govnih.gov The Fab portion of the daratumumab antibody in TE-1146 is replaced by a single-chain variable fragment (scFv), and the antibody molecule is reconfigured to eliminate two interchain disulfide bonds present in the native antibody structure. researchgate.netaacrjournals.orgresearchgate.net
To achieve precise and homogeneous conjugation of the drug payload, the antibody component of TE-1146 undergoes specific engineering. researchgate.netdoaj.orgnih.govnih.govaacrjournals.org This site-specific approach is crucial for controlling the drug-to-antibody ratio (DAR) and ensuring product consistency, which can influence the ADC's pharmacokinetic profile, stability, and therapeutic index. oup.com
A key engineering modification involves the integration of a cysteine-containing Zn²⁺-binding motif, specifically ACPGHA, at the C-termini of the heavy chains of the reconfigured antibody. researchgate.netdoaj.orgnih.govnih.govaacrjournals.orgresearchgate.net The presence of the Zn²⁺ ion plays a protective role, preventing the cysteine residue from forming undesirable disulfide bonds with other molecules in the solution, such as free cysteine or glutathione. researchgate.net Furthermore, the binding of Zn²⁺ to the engineered cysteine facilitates the deprotonation of the cysteine's thiol group (-SH) to a more reactive thiolate anion (S⁻). researchgate.net This thiolate is significantly more nucleophilic and reactive towards maleimide (B117702) groups, which are part of the drug linker, thereby enabling efficient and site-specific conjugation of the drug bundles to the antibody at these engineered sites. researchgate.netnih.govaacrjournals.orgresearchgate.net
Engineering for Site-Specific Conjugation
Drug Payload (Lenalidomide)
Lenalidomide is the cytotoxic drug component conjugated to the antibody in TE-1146. researchgate.netdoaj.orgnih.govtemeds.comnih.govaacrjournals.orgashpublications.org
Lenalidomide is a potent immunomodulatory drug with direct cytotoxic effects on multiple myeloma cells. researchgate.netnih.govaacrjournals.orgbccancer.bc.ca It is known to be highly effective in killing these cells once it is internalized. researchgate.netdoaj.orgnih.govnih.gov However, the ability of free lenalidomide to efficiently enter target cells can be a limiting factor in its efficacy. doaj.orgnih.govnih.gov By conjugating lenalidomide to an anti-CD38 antibody, TE-1146 is designed to specifically deliver a high concentration of the drug directly into CD38-expressing multiple myeloma cells through antibody-mediated internalization. doaj.orgnih.govnih.govashpublications.org This targeted delivery approach aims to enhance the intracellular potency of lenalidomide while potentially reducing systemic exposure and associated toxicities compared to administering free lenalidomide. nih.govashpublications.org Research findings indicate that lenalidomide delivered via TE-1146 is significantly more effective at causing myeloma cell lysis compared to free lenalidomide or a combination of daratumumab and lenalidomide. researchgate.netnih.govtemeds.comaacrjournals.orgashpublications.org
To achieve a high drug-to-antibody ratio (DAR) and potentially improve the solubility and stability of the ADC, lenalidomide molecules are assembled into multi-arm drug bundles. researchgate.netwebsite-files.comdoaj.orgnih.govnih.govaacrjournals.orgtemeds.comchopharma.com Each drug bundle is constructed to contain three molecules of lenalidomide. researchgate.netnih.govaacrjournals.org These bundles are equipped with a maleimide group, which serves as the reactive handle for conjugation to the engineered cysteine residues on the antibody. researchgate.netnih.govaacrjournals.org The formation of these bundles often involves the use of multi-arm linkers, which can be synthesized using techniques like solid-phase peptide synthesis and may incorporate hydrophilic and PEGylated amino acids to enhance the solubility and stability of the resulting ADC. temeds.comchopharma.com Two of these drug bundles are site-specifically conjugated to each reconfigured antibody molecule, resulting in a drug-to-antibody ratio (DAR) of 6 in the final TE-1146 construct. researchgate.netwebsite-files.comnih.govaacrjournals.org This high DAR contributes to the increased payload delivered per antibody molecule. researchgate.netwebsite-files.comnih.govaacrjournals.org
Key Research Findings on TE-1146 Design and Function:
| Feature | Description | Source(s) |
| Antibody Source | Derived from Daratumumab (anti-CD38) | researchgate.netnih.govtemeds.comnih.govaacrjournals.orgashpublications.org |
| Antibody Reconfiguration | Fab replaced by scFv; Elimination of two interchain disulfide bonds | researchgate.netaacrjournals.orgresearchgate.net |
| Site-Specific Conjugation Site | Engineered C-termini of heavy chains with Zn²⁺-binding cysteine motif (ACPGHA) | researchgate.netdoaj.orgnih.govnih.govaacrjournals.orgresearchgate.net |
| Role of Zn²⁺ | Protects cysteine; Deprotonates cysteine to reactive thiolate for maleimide conjugation | researchgate.net |
| Drug Payload | Lenalidomide | researchgate.netnih.govtemeds.comnih.govaacrjournals.orgashpublications.org |
| Rationale for Payload | Potent against MM cells intracellularly; Targeted delivery overcomes uptake limitations of free lenalidomide | researchgate.netdoaj.orgnih.govnih.govashpublications.org |
| Drug Bundle Composition | 3 Lenalidomide molecules per bundle + Maleimide group | researchgate.netnih.govaacrjournals.org |
| Linker Technology | Multi-arm linker; incorporates hydrophilic/PEGylated amino acids | temeds.comchopharma.com |
| Conjugation Strategy | Two drug bundles conjugated per antibody via maleimide-thiol reaction | researchgate.netnih.govaacrjournals.org |
| Drug-to-Antibody Ratio (DAR) | 6 | researchgate.netwebsite-files.comnih.govaacrjournals.org |
| Homogeneity | Designed to be homogeneous using HighDAR/HIDAR platform | researchgate.netnih.govnih.govaacrjournals.org |
| In vitro Efficacy | Significantly stronger lysis of MM cells (e.g., H929) than Dara, Lena, or combination | researchgate.netnih.govtemeds.comaacrjournals.orgashpublications.org |
| In vivo Efficacy | Superior anti-tumor efficacy in mouse xenograft models compared to Dara/Lena combination | nih.govtemeds.comashpublications.org |
| Stability | Comparable stability to Daratumumab in human plasma; drug bundles remain conjugated | researchgate.netnih.govaacrjournals.org |
| Half-life | Approximately 11 days in mice, similar to Daratumumab | temeds.comashpublications.org |
Formation of Multi-Arm Drug Bundles
Lysosomal Cleavable Linker Design (Cathepsin B Recognition)
The linker system in TE-1146 is designed to be cleavable within the lysosomal compartment of target cells. fishersci.campg.deguidetopharmacology.org This is crucial for releasing the cytotoxic payload specifically at the site of action, minimizing off-target toxicity. The linker incorporates a dipeptide sequence, Valine-Alanine (Val-Ala), which is recognized and cleaved by lysosomal enzymes, particularly cathepsin B. fishersci.campg.deguidetopharmacology.orgwikipedia.orgepa.govmetabolomicsworkbench.orgmims.comfishersci.comnih.gov Cathepsin B is a cysteine protease that is often upregulated in the lysosomes of cancer cells. nih.gov Upon internalization of the ADC by the target cell via CD38 binding and subsequent trafficking to the lysosome, cathepsin B cleaves the peptide linker, facilitating the release of the active lenalidomide payload. fishersci.campg.deguidetopharmacology.org The linker design also includes a para-aminobenzylcarbamate (PABC) self-immolative spacer, which, upon cleavage of the dipeptide, undergoes a spontaneous 1,6-elimination to release the drug molecule. fishersci.cawikipedia.orgepa.gov
Irreversible Hydrolysis of Succinimidyl Moiety
The reaction between a maleimide and a thiol initially forms a succinimidyl thioether linkage. This succinimidyl ring is susceptible to hydrolysis, particularly at neutral or slightly alkaline pH. fishersci.caepa.govuni.lu Hydrolysis of the succinimidyl moiety results in ring opening, forming a more stable hydrolyzed product. fishersci.caepa.govuni.lu This irreversible hydrolysis is important because the intact succinimidyl linkage can potentially undergo a retro-Michael reaction, leading to the premature release of the drug-linker from the antibody in circulation through thiol exchange with free thiols like albumin or glutathione. ercongressi.ituni.lu The hydrolysis of the succinimidyl ring converts the linkage to a more stable form that is resistant to this elimination reaction, thereby enhancing the stability of the ADC in plasma and preventing premature drug release. fishersci.cauni.lu In TE-1146, the S-maleimide reaction is followed by the irreversible hydrolysis of the succinimidyl moiety, resulting in ring opening and contributing to the stability observed in plasma. fishersci.caepa.gov
Synthetic Strategies and Optimization for Te 1146
Development of HighDAR Platform for Homogeneous ADC Production
The HighDAR platform addresses this challenge by employing a site-specific conjugation approach. wikipedia.orgnewdrugapprovals.orgnih.gov This involves engineering the antibody to contain specific reactive sites, allowing for controlled attachment of the drug payload. For TE-1146, this includes a designed peptide featuring a Zn²⁺-binding cysteine motif engineered at the C-termini of a reconfigured daratumumab antibody. wikipedia.orgnewdrugapprovals.orgnih.gov This site-specific modification ensures that the drug molecules are conjugated at predetermined locations, leading to a more uniform population of ADC molecules with a defined DAR. guidetopharmacology.orgscispace.comidrblab.net The HighDAR platform, through its controlled conjugation, enables the generation of ADCs with higher drug loading (e.g., DAR 6 for TE-1146) while maintaining homogeneity and stability. nih.govpharmakb.com
Chemical Synthesis of Multi-Arm Linkers and Drug Bundles
A critical component of the HighDAR platform used in TE-1146 synthesis is the use of "multi-arm linkers" to create "drug bundles." wikipedia.orgnewdrugapprovals.orgnih.gov These multi-arm linkers are designed to carry multiple drug molecules, effectively increasing the drug payload per conjugation site on the antibody.
The multi-arm linkers are typically synthesized using amino acids, including PEGylated amino acids. The incorporation of PEGylated amino acids can influence the hydrophilicity and solubility of the resulting drug bundles and, consequently, the final ADC. scispace.com These linkers are designed with multiple linking arms to which the drug molecules are attached. In the case of TE-1146, lenalidomide (B1683929) molecules are assembled into drug bundles. nih.govescholarship.org Each drug bundle in TE-1146 contains three lenalidomide molecules. nih.govescholarship.org These bundles are equipped with a functional group, such as a maleimide (B117702) group, which is reactive and suitable for conjugation to the antibody. nih.gov The synthesis of these drug bundles can be achieved through methods like solid-phase peptide synthesis.
The concept of bundling multiple drug molecules via a multi-arm linker allows for a higher local concentration of the drug to be delivered to the target cell upon internalization and cleavage of the linker. nih.gov This strategy contributes to the enhanced cell-killing effects observed with TE-1146 compared to unconjugated lenalidomide or daratumumab alone or in combination. wikipedia.orgnih.gov
Procedures for Antibody-Drug Conjugation and Purification
The conjugation of the lenalidomide drug bundles to the reconfigured daratumumab antibody in TE-1146 synthesis is a site-specific process facilitated by the engineered cysteine residues and the maleimide group on the drug bundle. wikipedia.orgnewdrugapprovals.orgnih.gov The conjugation typically involves a thiol-maleimide Michael addition reaction between the sulfhydryl group of the cysteine residue on the antibody and the maleimide group on the multi-arm linker of the drug bundle. nih.govfishersci.be This reaction forms a stable covalent bond, linking the drug bundle to the antibody. Following the initial reaction, an irreversible hydrolysis of the succinimidyl moiety occurs, resulting in ring opening and further stabilizing the conjugate. nih.gov
For TE-1146, two drug bundles, each containing three lenalidomide molecules, are site-specifically conjugated to the activated sulfhydryl groups of the reconfigured antibody molecule. nih.govescholarship.org This results in an ADC with a drug-to-antibody ratio (DAR) of 6. nih.govescholarship.org The site-specific nature of this conjugation is crucial for achieving a homogeneous ADC product, minimizing the formation of species with varying DARs that can arise from random conjugation methods. guidetopharmacology.orgscispace.comidrblab.netmims.com
Preclinical Pharmacodynamics and Mechanism of Action of Te 1146
Cellular Internalization and Intracellular Trafficking
The initial step in the mechanism of action of TE-1146 involves its interaction with target cells and subsequent internalization. TE-1146 is designed to bind specifically to CD38, a transmembrane glycoprotein (B1211001) highly expressed on multiple myeloma cells. guidetopharmacology.orgwikipedia.orgmims.comnih.govnih.govnih.govscispace.com
CD38-Mediated Endocytosis of TE-1146/CD38 Complex
Upon binding to CD38 on the surface of tumor cells, TE-1146 forms a complex with the receptor. guidetopharmacology.orgwikipedia.orgmims.comnih.govnih.gov This binding triggers the internalization of the TE-1146/CD38 complex through a process known as endocytosis. Research indicates that CD38 can undergo endocytosis, and this mechanism is exploited by TE-1146 to gain entry into the target cells. Studies have shown that TE-1146 effectively enters CD38-expressing tumor cells. guidetopharmacology.orgwikipedia.orgmims.comnih.govnih.govnih.gov
Lysosomal Accumulation and Enzymatic Processing
Following internalization, the endocytic vesicles containing the TE-1146/CD38 complex traffic through the endosomal pathway. This pathway typically leads to the maturation of endosomes into late endosomes and ultimately fusion with lysosomes. Lysosomes are acidic organelles containing a variety of hydrolytic enzymes. Within the lysosomal compartment, the protein components of the ADC, including the antibody and potentially the linker, are subject to enzymatic degradation. nih.govnih.gov This acidic and enzyme-rich environment is crucial for the processing of the ADC. Studies have shown that H929 multiple myeloma cells internalize and degrade TE-1146. nih.govnih.gov
Release of Active Lenalidomide (B1683929) Payload within Target Cells
The degradation of the antibody and linker within the lysosome facilitates the release of the active drug payload, lenalidomide, from the drug bundles. nih.govnih.govscispace.com The multi-arm linker is designed to remain stable in circulation but to release the conjugated lenalidomide upon internalization and processing within the target cell. guidetopharmacology.orgwikipedia.orgmims.comnih.gov High-performance liquid chromatography (HPLC) detection has confirmed the release of lenalidomide from TE-1146 after incubation with multiple myeloma cells. This targeted release mechanism ensures that a high concentration of the cytotoxic drug is delivered directly into the tumor cells, minimizing systemic exposure to free lenalidomide. guidetopharmacology.orgwikipedia.orgmims.comnih.govscispace.com
Molecular and Cellular Mechanisms of Efficacy
The efficacy of TE-1146 is primarily mediated by the intracellularly released lenalidomide.
Downstream Biological Effects of Intracellular Lenalidomide
Once released within the target multiple myeloma cells, lenalidomide exerts its potent antineoplastic effects. Lenalidomide is an immunomodulatory imide drug (IMiD) that functions as a cereblon E3 ligase modulator. wikipedia.org Its primary mechanism involves binding to cereblon, a component of the CRL4CRBN E3 ubiquitin ligase complex. wikipedia.org This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the lymphoid transcription factors IKZF1 and IKZF3. wikipedia.org Degradation of these proteins is critical for the anti-myeloma activity of lenalidomide, ultimately leading to cell cycle arrest and apoptosis in susceptible cells. mims.com The intracellular delivery of lenalidomide via TE-1146 leverages this intrinsic cytotoxic mechanism. guidetopharmacology.orgwikipedia.orgmims.comnih.govnih.govscispace.com
Contrast with Fc-Dependent Effector Functions of Unconjugated Antibody
The mechanism of action of TE-1146 presents a distinct approach compared to the primary mechanisms by which unconjugated antibodies like daratumumab exert their cytotoxic effects. Unconjugated daratumumab, an anti-CD38 monoclonal antibody, primarily relies on Fc-dependent effector functions to induce tumor cell death. guidetopharmacology.orgwikipedia.orgguidetopharmacology.orgnih.gov These functions include antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and antibody-dependent cellular phagocytosis (ADCP), which are mediated by the interaction of the antibody's Fc region with Fc receptors on immune effector cells or with complement proteins. guidetopharmacology.orgwikipedia.orgguidetopharmacology.orgpharmakb.commims.comnih.gov
In contrast, TE-1146's mechanism is centered on the targeted intracellular delivery and release of lenalidomide. guidetopharmacology.orgwikipedia.orgguidetopharmacology.org While unconjugated lenalidomide alone does not easily enter cells, TE-1146 facilitates its internalization into CD38-expressing cells. guidetopharmacology.orgwikipedia.orgguidetopharmacology.org This allows lenalidomide to exert its cytotoxic effects from within the tumor cell, a mechanism independent of extracellular Fc-mediated immune responses. guidetopharmacology.orgidrblab.netnewdrugapprovals.org
In Vitro Cytotoxicity of TE-1146 in Multiple Myeloma Cell Lines
| Cell Line | EC50 (µM) |
| H929 | ≈0.45 |
| MM.1S | ≈0.45 |
| U266-CD38− | No killing effect |
Preclinical Biological Activity of Te 1146
In Vitro Efficacy Assessments
In vitro studies have focused on evaluating the cytotoxic effects of TE-1146 against various multiple myeloma cell lines, characterizing its dose-response relationship, and employing methodologies to quantify cellular viability and lysis.
Cytotoxicity against CD38-Expressing Malignant Cell Lines (e.g., H929 Cells)
TE-1146 has demonstrated significant cytotoxicity against human multiple myeloma cell lines that express CD38, such as H929 and MM.1S cells wikipedia.orgnih.govguidetopharmacology.orgnewdrugapprovals.org. Studies have shown that TE-1146 induces cell lysis in these cell lines nih.govnewdrugapprovals.org. Notably, TE-1146 exhibited no killing effect on U266-CD38⁻ cells, indicating its targeting specificity towards CD38-expressing cells guidetopharmacology.org.
Dose-Response Characterization and Comparative Potency
TE-1146 displays dose-dependent cytotoxicity against CD38-expressing multiple myeloma cells guidetopharmacology.org. The half-maximal effective concentration (EC₅₀) for TE-1146 was reported to be approximately 0.45 µM for both H929 and MM.1S cells after incubation guidetopharmacology.org. In comparison to unconjugated daratumumab, lenalidomide (B1683929), and a combination of daratumumab and lenalidomide, TE-1146 has shown significantly greater potency in causing cell lysis in H929 cells in culture wikipedia.orgnih.govnewdrugapprovals.org. Based on IC₅₀ comparison, TE-1146 was at least 100 times more effective than daratumumab, lenalidomide, and their combination in causing lysis of H929 cells wikipedia.orgnih.govpharmakb.comuni-freiburg.denih.gov. Despite carrying a substantially lower amount of lenalidomide compared to the dosage used in combination treatments, TE-1146 exhibited more potent cytotoxic effects in vitro wikipedia.orgguidetopharmacology.org.
| Cell Line | EC₅₀ (µM) for TE-1146 |
| H929 | ≈0.45 |
| MM.1S | ≈0.45 |
| U266-CD38⁻ | No killing effect |
EC₅₀ values are approximate and based on reported data guidetopharmacology.org.
In studies using human multiple myeloma cells isolated from patients, TE-1146 also demonstrated potent cytotoxic responses with low mean IC₅₀ values in treatment-naïve patients (0.05 nM) and relapsed patients without prior daratumumab/lenalidomide treatment (0.02 nM) uni-freiburg.denih.gov.
Methodologies for Cellular Viability and Lysis Quantification (e.g., Flow Cytometry, Confocal Microscopy)
Cellular viability and lysis in in vitro studies of TE-1146 have been quantified using various methodologies. Flow cytometry has been employed to measure the percentage of cell viability after incubation with different drug concentrations and durations guidetopharmacology.org. Flow cytometry is a versatile tool for investigating cells after compound treatment, allowing for the quantification of drug treatment effects on a cellular level mims.comidrblab.net. It has also been used to analyze the degree of TE-1146 internalization into multiple myeloma cells nih.gov. Confocal microscopy has been utilized to analyze the internalization of TE-1146, providing visual evidence of the compound entering the target cells nih.gov. Additionally, lactate (B86563) dehydrogenase (LDH) release has been measured as an indicator of cytolysis guidetopharmacology.org.
In Vivo Efficacy Studies in Animal Models
Preclinical in vivo studies have evaluated the efficacy of TE-1146 in relevant animal models to assess its antitumor activity.
Selection and Utilization of Relevant Preclinical Models (e.g., NOD-SCID Mice, Human Multiple Myeloma Xenograft Models like H929 and MM.1S)
Relevant preclinical models, specifically immunodeficient mice, have been selected and utilized to evaluate the in vivo efficacy of TE-1146. NOD-SCID mice, which lack functional T and B lymphocytes and have reduced natural killer cell activity, are commonly used for xenograft models as they allow for the engraftment of human tumor cells guidetopharmacology.org. Human multiple myeloma cell lines, such as H929 and MM.1S, have been subcutaneously transplanted into NOD-SCID mice to establish xenograft tumors wikipedia.orgnih.govguidetopharmacology.orgnewdrugapprovals.orgpharmakb.comuni-freiburg.denih.gov. These models are considered relevant for assessing the antitumor activity of agents targeting human multiple myeloma cells.
Evaluation of Antitumor Activity (e.g., Tumor Reduction, Tumor Eradication)
In vivo studies in mouse xenograft models have evaluated the antitumor activity of TE-1146 by measuring parameters such as tumor volume, tumor growth inhibition, and tumor eradication guidetopharmacology.org. In NOD-SCID mice bearing established H929 xenografts, a single dose of TE-1146 significantly slowed tumor growth and led to the eventual elimination of the transplanted tumors over a period of 28 to 42 days wikipedia.orgguidetopharmacology.orgpharmakb.com. Similar results were observed in MM.1S xenografts, where TE-1146 treatment resulted in the eradication or significant reduction of tumors nih.govguidetopharmacology.orgnewdrugapprovals.org.
Comparative studies in H929 xenograft models showed that TE-1146 monotherapy was more effective than daratumumab, lenalidomide, and their combination in eradicating established tumors guidetopharmacology.org. While the combination of daratumumab and lenalidomide only moderately inhibited tumor growth or failed to eliminate the tumor, TE-1146 successfully eliminated H929 xenografts wikipedia.orgguidetopharmacology.orgpharmakb.com. The amount of lenalidomide administered in the combination treatment over a 28-day course was substantially higher (10,700 times) than the amount of lenalidomide present in the effective dose of TE-1146, highlighting the enhanced delivery and potency of lenalidomide when conjugated in TE-1146 wikipedia.orgpharmakb.com. TE-1146 at a lower dose than daratumumab also demonstrated superior efficacy compared to the daratumumab and lenalidomide combination nih.govnewdrugapprovals.org.
Tumor weight at the study endpoint has also been used to evaluate the efficacy of different treatments in xenograft models, with TE-1146 showing better effects on reducing tumor size compared to the daratumumab/lenalidomide combination nih.govnewdrugapprovals.org.
Summary of In Vivo Efficacy in H929 Xenograft Model
| Treatment Group | Effect on Tumor Growth/Size |
| Vehicle (PBS) | Tumor growth |
| Daratumumab | Moderate inhibition of tumor growth |
| Lenalidomide | Partial inhibitory effects |
| Daratumumab + Lenalidomide | Moderate inhibition, failed to eliminate tumors |
| TE-1146 | Significant slowing of growth, eventual tumor elimination |
Based on reported findings in H929 xenograft models wikipedia.orgguidetopharmacology.orgpharmakb.com.
Comparative Efficacy against Lenalidomide Monotherapy and Daratumumab Monotherapy
Preclinical studies have investigated the efficacy of TE-1146 in comparison to lenalidomide and daratumumab monotherapies, as well as their combination, in multiple myeloma models.
In in vitro studies using human multiple myeloma cell lines, such as H929, TE-1146 demonstrated significantly greater cytolytic effects compared to daratumumab, lenalidomide, or their combination researchgate.nettemeds.com. Based on IC50 values, TE-1146 was at least 100 times more effective in causing the lysis of H929 cells researchgate.net. This enhanced efficacy is attributed to the ability of TE-1146 to be internalized by H929 cells, leading to the release of lenalidomide intracellularly researchgate.net.
In vivo studies in NOD-SCID mice bearing transplanted human multiple myeloma tumors (H929 and MM.1S) further supported the superior efficacy of TE-1146 researchgate.nettemeds.comnih.gov. A single dose of TE-1146 was found to retard tumor growth and, in some cases, eliminate transplanted tumors over a period of 28-42 days researchgate.netnih.gov. In contrast, daily injections of daratumumab, lenalidomide, or their combination at certain doses did not achieve tumor elimination and had only partial inhibitory effects on tumor growth researchgate.nettemeds.comnih.gov.
Specifically, one study reported that a single dose of TE-1146 at 20 nmol/kg (delivering lenalidomide at 120 nmol/kg) could eliminate transplanted H929 tumors, while a combination of daratumumab at 20-80 nmol/kg and lenalidomide at 46 μmol/kg given daily could not researchgate.net. The amount of lenalidomide administered in the daily combination treatment over 28 days was estimated to be significantly higher, approximately 10,700 times the amount of lenalidomide in the single TE-1146 dose researchgate.netnih.gov.
Comparative efficacy studies in MM.1S xenograft models also showed that TE-1146 was more efficacious in reducing tumor size than a combination of high-dose daratumumab and lenalidomide researchgate.netnih.gov. Increasing doses of TE-1146 (10, 20, and 40 nmol/kg) showed a dose-dependent reduction and eradication of MM tumors, whereas the combination treatment did not achieve complete elimination nih.gov.
These preclinical findings suggest that the targeted delivery of lenalidomide to CD38-expressing multiple myeloma cells via the TE-1146 ADC significantly enhances its potency compared to the unconjugated monotherapies and their combination nih.govresearchgate.netnih.gov.
| Comparison Group | Model System | Key Finding | Source |
| TE-1146 vs. Dara, Lena, Dara/Lena | H929 cells (in vitro) | At least 100 times more effective lysis based on IC50. | researchgate.net |
| TE-1146 vs. Dara, Lena, Dara/Lena | H929, MM.1S xenografts (in vivo) | Complete tumor elimination observed with TE-1146; partial inhibition with others. | temeds.comnih.gov |
| TE-1146 (single dose) vs. Dara/Lena (daily) | H929 xenografts (in vivo) | TE-1146 eliminated tumors; combination did not, despite significantly higher lenalidomide dose. | researchgate.netnih.gov |
| TE-1146 (various doses) vs. High-dose Dara/Lena | MM.1S xenografts (in vivo) | Dose-dependent tumor reduction/eradication with TE-1146; better efficacy than combination. | researchgate.netnih.gov |
Table 1: Summary of Comparative Efficacy Findings
The enhanced efficacy of TE-1146 is believed to stem from the precise delivery of lenalidomide to target cells, highlighting the potency of lenalidomide once it is internalized by myeloma cells nih.govresearchgate.netnih.gov.
Pharmacokinetic Profile and Stability Research of Te 1146
Systemic Exposure and Elimination Characteristics in Preclinical Species (e.g., C57BL/6J Mice)
Preclinical pharmacokinetic evaluations of TE-1146 have been conducted to understand its behavior within a living system. Studies in C57BL/6J mice following a single intravenous dose have provided insights into its systemic exposure and elimination. guidetopharmacology.org
Plasma Concentration Measurements of Total and Conjugated Antibody
Plasma concentrations of both total antibody (representing intact ADC and any unconjugated antibody) and conjugated antibody (representing ADC with attached drug bundles) were measured in preclinical studies. guidetopharmacology.org These measurements were typically performed using ELISA-based methods, employing different secondary antibodies to distinguish between total and conjugated forms of TE-1146. guidetopharmacology.org An anti-human IgG-Fc antibody was used to detect total TE-1146, while an antibody specifically targeting the lenalidomide (B1683929) bundle was utilized to detect the conjugated form. guidetopharmacology.org Semi-logarithmic plots of the mean plasma concentrations over a 28-day period in mice revealed similar profiles for both total and conjugated TE-1146, suggesting that a significant portion of the administered dose remained conjugated in circulation over this timeframe. guidetopharmacology.org
Determination of Elimination Half-Life (T1/2)
The elimination half-life (T1/2) is a key pharmacokinetic parameter indicating how long a drug remains in the systemic circulation. In C57BL/6J mice, the elimination phase half-lives (T1/2β) for TE-1146 (both total and conjugated antibody) were determined to be comparable to that of unconjugated daratumumab. guidetopharmacology.org One study reported an approximate elimination half-life of 11 days for TE-1146 in healthy mice. This comparable half-life suggests that the drug bundle conjugation does not significantly alter the fundamental elimination characteristics of the antibody moiety in this preclinical model.
Below is a table summarizing the reported elimination half-life in healthy mice:
| Species | Analyte | Elimination Half-Life (T1/2) | Reference |
| C57BL/6J Mouse | TE-1146 (Total Ab) | Comparable to Daratumumab | guidetopharmacology.org |
| C57BL/6J Mouse | TE-1146 (Conjugated Ab) | Comparable to Daratumumab | guidetopharmacology.org |
| Healthy Mouse | TE-1146 | Approximately 11 days |
In Vivo Stability of Drug Conjugation
Maintaining the stability of the drug conjugation in circulation is critical for targeted delivery and minimizing off-target toxicity. Research indicates that TE-1146 exhibits stability in vivo. guidetopharmacology.orgnewdrugapprovals.org
Assessment of Premature Payload Release in Circulation
Studies have specifically assessed the potential for premature release of the lenalidomide payload from TE-1146 in the bloodstream. Findings demonstrate that TE-1146 remains stable in circulation without significant premature payload release. guidetopharmacology.org The insignificant payload loss due to premature linker cleavage in mice supports the stability of the conjugation in the in vivo environment. guidetopharmacology.org Furthermore, studies in human plasma also indicated that the lenalidomide molecules remained conjugated to the antibody. nih.gov The linker utilized in TE-1146 is designed to be cleaved by lysosomal cathepsin B, an enzyme primarily found within lysosomes, suggesting that payload release is intended to occur intracellularly after the ADC is internalized by target cells. guidetopharmacology.org
Impact of Conjugation on Antibody Clearance Dynamics
The conjugation of drug molecules to an antibody can potentially influence the antibody's clearance rate. However, pharmacokinetic studies in C57BL/6J mice showed that the drug bundle conjugation in TE-1146 did not significantly impact the clearance during the elimination phase. guidetopharmacology.org The comparable pharmacokinetic profiles and elimination half-lives observed between total/conjugated TE-1146 and unconjugated daratumumab support this finding. guidetopharmacology.org
In Vitro Stability in Biological Matrices (e.g., Human Plasma)
The stability of an ADC in biological fluids like plasma is a key indicator of its potential to reach the target site intact. TE-1146 has demonstrated stability when incubated in human plasma. guidetopharmacology.orgnewdrugapprovals.orgnih.gov
In vitro stability assessments involved incubating TE-1146 in biological matrices such as 90% human plasma at 37°C for an extended period, such as 28 days. guidetopharmacology.org During these studies, TE-1146 exhibited a half-life of approximately 6-7 days in human plasma, which was comparable to the half-lives of daratumumab and unconjugated α-CD38 mAb under the same conditions. guidetopharmacology.org It is noted that the ELISA used in this specific half-life determination detected total TE-1146, not specifically distinguishing between conjugated and unconjugated forms. guidetopharmacology.org Nevertheless, other findings from human plasma incubation studies confirmed that the lenalidomide drug bundles remained conjugated to TE-1146, further supporting its in vitro stability in this biological matrix. nih.gov
| Biological Matrix | Temperature | Duration | Observed Stability / Half-life | Comparison | Reference |
| Human Plasma | 37°C | 28 days | Stable, T1/2 ≈ 6-7 days* | Comparable to Daratumumab and α-CD38 mAb | guidetopharmacology.org |
| Human Plasma | Not specified | Not specified | Lenalidomide bundles remained conjugated | Not specified | nih.gov |
*Note: The ELISA method used for this specific half-life measurement detected total TE-1146. guidetopharmacology.org
Structure Activity Relationship Sar and Structure Efficacy Relationships for Te 1146
Correlation between Drug-to-Antibody Ratio (DAR) and Biological Potency
The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to each antibody. TE-1146 is a homogeneous ADC with a DAR of 6. patsnap.comguidetopharmacology.orgnih.gov This high DAR is achieved through site-specific conjugation using a multi-arm linker platform. mims.comguidetopharmacology.orgnewdrugapprovals.orgresearchgate.netnih.govnih.gov
Studies have shown a correlation between DAR and the biological potency of ADCs, with higher DAR values potentially leading to enhanced efficacy, provided stability is maintained. nih.gov In the case of TE-1146, the DAR of 6 contributes to the efficient delivery and concentration of the lenalidomide (B1683929) payload within target multiple myeloma cells. newdrugapprovals.org
Comparative studies have demonstrated that TE-1146 exhibits significantly enhanced cell-killing effects against multiple myeloma cells in vitro compared to unconjugated lenalidomide and daratumumab administered alone or in combination. mims.comguidetopharmacology.orgnewdrugapprovals.orgnih.govnih.govresearchgate.netwikipedia.org This increased potency is attributed, in part, to the high drug payload delivered specifically to the tumor cells by the antibody.
Influence of Linker Design on In Vivo Stability and Intracellular Payload Release Efficiency
The linker connecting the drug payload to the antibody is a critical component of an ADC, influencing both its stability in systemic circulation and the efficient release of the drug within the target cell. patsnap.compharmakb.comguidetopharmacology.org The multi-arm linker utilized in TE-1146 is designed to be stable in the bloodstream, preventing premature release of the cytotoxic lenalidomide, which could lead to off-target toxicity. patsnap.comnewdrugapprovals.orgresearchgate.netresearchgate.net
Upon binding to CD38-expressing cells and subsequent internalization, TE-1146 is processed within the cellular lysosomes. newdrugapprovals.org The linker in TE-1146 is specifically designed to be cleavable by lysosomal cathepsin B, an enzyme abundant in the lysosomes of target cells. newdrugapprovals.orgnih.govnih.gov This enzymatic cleavage facilitates the efficient release of the active lenalidomide payload into the intracellular environment, where it can exert its cytotoxic effects. newdrugapprovals.orgnih.govnih.govresearchgate.net The stability of TE-1146 in plasma, with the lenalidomide molecules remaining conjugated, has been demonstrated. patsnap.comnewdrugapprovals.orgresearchgate.netresearchgate.net
Relationship between Antibody Binding Affinity and Cellular Internalization
The antibody component of an ADC is responsible for selectively targeting antigen-expressing cells. Daratumumab, the antibody used in TE-1146, binds specifically to the CD38 antigen found on multiple myeloma cells. mims.comguidetopharmacology.orgnewdrugapprovals.orgnih.govresearchgate.netwikipedia.org Binding of the ADC to the cell surface antigen triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into the cell. newdrugapprovals.orgnih.govpharmakb.com
While TE-1146 effectively binds to CD38-expressing cells and undergoes cellular internalization, studies have indicated that TE-1146 exhibits weaker binding affinity for human CD38 compared to unconjugated daratumumab. newdrugapprovals.org Despite this reduced affinity, TE-1146 remains capable of effective entry into CD38-expressing tumor cells. mims.comguidetopharmacology.orgnewdrugapprovals.orgwikipedia.org Efficient cellular internalization is crucial for delivering the cytotoxic payload to the intracellular compartments where it is released. pharmakb.com
Modulations to Payload Chemistry and Impact on Intracellular Activity
The cytotoxic payload of TE-1146 is lenalidomide. mims.compatsnap.comguidetopharmacology.orgnewdrugapprovals.orgnih.govresearchgate.netnih.govnih.govresearchgate.netwikipedia.org Lenalidomide is an immunomodulatory drug with antineoplastic properties, but it does not easily enter cells on its own. mims.comguidetopharmacology.orgnewdrugapprovals.orgwikipedia.org
Advanced Research Methodologies Applied to Te 1146
Flow Cytometry and Confocal Microscopy for Cellular Analysis
Flow cytometry and confocal microscopy have been utilized to investigate the cellular interactions of TE-1146, particularly its binding and internalization into target cells. Flow cytometry assays have been performed using multiple myeloma cell lines, such as H929 cells, to evaluate the degree of TE-1146 internalization over various time points researchgate.netresearchgate.net. This technique allows for the quantitative assessment of the proportion of cells that have taken up the ADC. For instance, studies have analyzed TE-1146 internalization in live H929 cells and in cells fixed with ethanol (B145695) to distinguish between surface binding and true internalization researchgate.net.
Confocal microscopy provides a visual and spatial analysis of TE-1146 within cells. By conjugating TE-1146 with fluorescent tags, such as VivoTag 645, researchers can visualize the internalization process and track the localization of the ADC within the cellular environment over time researchgate.net. Confocal microscopy analysis has been used to demonstrate that TE-1146 effectively enters CD38-expressing tumor cells researchgate.netresearchgate.net. The use of dyes like DAPI, which stains cell nuclei, in conjunction with fluorescently labeled TE-1146 allows for the visualization of the ADC's location relative to cellular structures researchgate.net.
These techniques collectively provide crucial data on how efficiently TE-1146 is taken up by target cells, a critical step for the delivery of the cytotoxic lenalidomide (B1683929) payload researchgate.net.
Molecular Biology Techniques for Pathway Analysis
Molecular biology techniques are instrumental in understanding the downstream effects of TE-1146 upon internalization and release of its lenalidomide payload. While specific details on comprehensive pathway analysis using techniques like gene expression profiling or proteomics directly linked to TE-1146 were not extensively detailed in the search results, the mechanism of action involves the release of lenalidomide within the target cells researchgate.netresearchgate.net. Lenalidomide is known to exert its effects through modulation of cereblon, a component of aCUL4-RBX1 E3 ubiquitin ligase complex, leading to the degradation of specific target proteins and subsequent impact on various cellular pathways involved in cell survival and proliferation.
High-performance liquid chromatography (HPLC) has been employed as a molecular technique to detect the release of lenalidomide from TE-1146 after incubation with multiple myeloma cells researchgate.net. This confirms that upon internalization, the ADC is processed, leading to the liberation of the active drug payload researchgate.netresearchgate.net.
Analysis of the ADC structure itself has involved techniques such as HPLC and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to characterize the conjugated product and confirm the drug-to-antibody ratio (DAR) researchgate.netpubcompare.ai. This ensures the consistent and accurate manufacturing of the ADC, which is vital for reproducible biological studies.
In Vivo Imaging for Tumor Progression Monitoring
In vivo imaging techniques have been applied to monitor the distribution and efficacy of ADCs, including those structurally related to TE-1146, in live animal models. While direct in vivo imaging data specifically for TE-1146 tumor progression monitoring was not prominently detailed, related ADCs developed using similar platforms have been evaluated using imaging. For example, immuno-SPECT/CT imaging using a radiolabeled ADC ([111In]In-TE-1132) has been used to demonstrate selective tumor accumulation in mouse models bearing xenograft tumors researchgate.nettemeds.com. This suggests that similar imaging approaches could be applicable to TE-1146 to assess its tumor targeting capabilities and monitor changes in tumor size or metabolic activity over time in response to treatment.
The ability of TE-1146 to retard the growth of transplanted tumors and even eliminate them in NOD-SCID mouse models bearing human multiple myeloma cells has been evaluated, which is an indirect measure of tumor progression monitored through caliper measurements of tumor volume patsnap.comaacrjournals.orgresearchgate.netaacr.org.
Quantitative Pharmacokinetic and Pharmacodynamic Modeling
Quantitative pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential for understanding the absorption, distribution, metabolism, and excretion of TE-1146 and correlating these parameters with its biological effects.
Pharmacokinetic studies in healthy mice have shown that TE-1146 exhibits a long half-life, reported as 11.1 days researchgate.netashpublications.orgresearchgate.net. This extended half-life is a desirable characteristic for an ADC, potentially allowing for less frequent dosing while maintaining therapeutic levels.
While detailed quantitative PK/PD modeling parameters were not extensively available in the provided search results, the observed superior anti-tumor efficacy of TE-1146 compared to the combination of daratumumab and lenalidomide in xenograft mouse models provides pharmacodynamic evidence of its potency researchgate.netashpublications.orgresearchgate.net. The significant reduction or elimination of tumor growth in these models demonstrates the in vivo pharmacodynamic effect of TE-1146 patsnap.comaacrjournals.orgresearchgate.netaacr.org. The comparison of IC50 values in cell culture studies also provides quantitative pharmacodynamic data at the cellular level, showing TE-1146 is significantly more effective at inducing cell lysis than the combination of its individual components patsnap.comresearchgate.netaacr.orgashpublications.org.
Further quantitative PK/PD modeling would typically involve analyzing drug concentrations in various tissues and correlating them with measures of biological response (e.g., tumor volume reduction, cellular pathway modulation) over time to build predictive models for optimizing dosing strategies and understanding drug behavior in different physiological compartments.
Q & A
Basic Research Questions
Q. What methodological frameworks are recommended for determining the chemical structure and purity of BD 1146?
- Answer: Use spectroscopic techniques (e.g., NMR, IR, mass spectrometry) to characterize molecular structure and validate purity. Pair chromatographic methods (HPLC, GC) with calibration standards to quantify impurities. For novel compounds, replicate synthesis protocols across independent labs to confirm reproducibility .
- Data Example: Include a table comparing retention times and spectral peaks across independent analyses to resolve structural ambiguities.
Q. How can researchers design experiments to assess this compound’s stability under varying physicochemical conditions?
- Answer: Employ accelerated stability testing (e.g., thermal, photolytic, and hydrolytic stress conditions) with controlled variables (pH, temperature). Use degradation kinetics models (e.g., Arrhenius equation) to predict shelf-life. Validate results with orthogonal analytical methods .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound’s preclinical studies?
- Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Use ANOVA with post-hoc tests to compare efficacy across dose groups. Include power analysis to justify sample sizes and minimize Type II errors .
Advanced Research Questions
Q. How can contradictions in this compound’s reported pharmacological efficacy across in vitro and in vivo models be resolved?
- Answer: Conduct systematic reviews to identify confounding variables (e.g., bioavailability differences, metabolic pathways). Use interspecies scaling or physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Validate hypotheses with cross-species comparative studies .
- Data Example: Table comparing bioavailability metrics (AUC, Cmax) and receptor binding affinities across species.
Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological outcomes?
- Answer: Implement quality-by-design (QbD) principles to optimize reaction parameters (temperature, solvent ratios). Use process analytical technology (PAT) for real-time monitoring. Characterize intermediate products via in-line spectroscopy to ensure consistency .
Q. How should researchers address conflicting data on this compound’s mechanism of action in heterogeneous cell populations?
- Answer: Apply single-cell RNA sequencing or flow cytometry to dissect subpopulation responses. Use pathway enrichment analysis (e.g., GO, KEGG) to identify context-dependent signaling networks. Validate findings with genetic knockdown/knockout models .
Q. What methodologies are effective for evaluating this compound’s long-term toxicity and off-target effects in complex biological systems?
- Answer: Combine high-throughput screening (e.g., Tox21 assays) with multi-omics profiling (transcriptomics, metabolomics). Use machine learning to predict structure-activity relationships (SAR). Cross-reference results with adverse event databases (e.g., FAERS) .
Methodological Guidelines
- Data Contradiction Analysis : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Use sensitivity analysis to test robustness of conclusions .
- Experimental Reproducibility : Document protocols in line with the Beilstein Journal’s standards, including raw data deposition and step-by-step synthesis details in supplementary materials .
- Ethical Compliance : For human studies, justify sample sizes using power calculations and adhere to IRB protocols for participant selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
